4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Overview
Description
4-BROMO-1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thietanoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, and reacting it with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: Introducing the bromine atom via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Thietanoxy group attachment: This could involve the reaction of a phenol derivative with a thietanone under basic conditions to form the thietanoxy group.
Final coupling: The final step might involve coupling the brominated pyrazole with the thietanoxy phenyl derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow reactors or batch reactors, optimizing conditions for yield and purity. Solvent selection, temperature control, and purification methods like recrystallization or chromatography would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or thietanoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring.
Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Lacks the thietanoxy group.
1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the thietanoxy group in 4-BROMO-1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S/c1-20-7-13(16)14(19-20)15(21)18-17-6-10-2-4-11(5-3-10)22-12-8-23-9-12/h2-7,12H,8-9H2,1H3,(H,18,21)/b17-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFHESHOXUEBC-UBKPWBPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(C=C2)OC3CSC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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